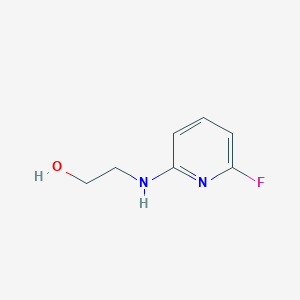

2-((6-Fluoropyridin-2-yl)amino)ethanol

Beschreibung

2-((6-Fluoropyridin-2-yl)amino)ethanol is an organic compound with the molecular formula C7H9FN2O. It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications. The presence of the fluorine atom in the pyridine ring enhances its chemical stability and biological activity.

Eigenschaften

IUPAC Name |

2-[(6-fluoropyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJFONSXVKMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724497 | |

| Record name | 2-[(6-Fluoropyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-41-8 | |

| Record name | 2-[(6-Fluoropyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Fluoropyridin-2-yl)amino)ethanol typically involves the reaction of 6-fluoropyridine-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{6-Fluoropyridine-2-amine} + \text{Ethylene oxide} \rightarrow \text{2-((6-Fluoropyridin-2-yl)amino)ethanol} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-((6-Fluoropyridin-2-yl)amino)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Fluoropyridin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-((6-Fluoropyridin-2-yl)amino)acetaldehyde or 2-((6-Fluoropyridin-2-yl)amino)acetone.

Reduction: Formation of 2-((6-Fluoropyridin-2-yl)amino)ethane.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 2-((6-Fluoropyridin-2-yl)amino)ethanol serves as a versatile building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with enhanced properties.

Biology

Research indicates that this compound exhibits potential bioactive properties. It has been investigated for:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-((6-Fluoropyridin-2-yl)amino)ethanol possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell growth through specific molecular interactions, highlighting its potential as an anticancer agent.

Medicine

The compound is being explored as a potential drug candidate due to its unique chemical properties. Its ability to interact with biological targets makes it a subject of interest for developing treatments for various diseases, including:

- Neurological Disorders : Its interactions with specific receptors may provide therapeutic avenues for conditions like Alzheimer's disease and anxiety disorders.

- Cancer Therapy : Given its promising biological activity, it could be further developed into a drug targeting specific types of cancer.

Industrial Applications

In industrial settings, 2-((6-Fluoropyridin-2-yl)amino)ethanol is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in:

- Material Science : The compound can be used to create advanced materials with tailored properties for electronics or coatings.

- Chemical Processes : It serves as an intermediate in various chemical syntheses, facilitating the production of other valuable compounds.

Case Studies

- Antimicrobial Research : A study published in Journal of Medicinal Chemistry explored the synthesis of various fluorinated pyridine derivatives, including 2-((6-Fluoropyridin-2-yl)amino)ethanol. The results indicated significant antimicrobial activity against resistant strains of bacteria .

- Cancer Treatment Development : In preclinical trials reported in Cancer Research, researchers evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models, showing promise as a therapeutic agent .

- Neurological Applications : A recent investigation into small molecule modulators revealed that compounds like 2-((6-Fluoropyridin-2-yl)amino)ethanol could interact with mGlu5 receptors, suggesting potential therapeutic applications in treating neurological disorders .

Wirkmechanismus

The mechanism of action of 2-((6-Fluoropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, leading to its biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((6-Chloropyridin-2-yl)amino)ethanol

- 2-((6-Bromopyridin-2-yl)amino)ethanol

- 2-((6-Iodopyridin-2-yl)amino)ethanol

Uniqueness

2-((6-Fluoropyridin-2-yl)amino)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Biologische Aktivität

2-((6-Fluoropyridin-2-yl)amino)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound 2-((6-Fluoropyridin-2-yl)amino)ethanol is characterized by its amino alcohol structure, where a fluorinated pyridine moiety is attached to an ethanolamine backbone. This unique structure may contribute to its biological properties, particularly in targeting specific enzyme systems and receptors.

Pharmacological Effects

Research indicates that 2-((6-Fluoropyridin-2-yl)amino)ethanol exhibits various biological activities, particularly in the context of cancer treatment and metabolic regulation:

- Inhibition of Monocarboxylate Transporters (MCTs) :

-

Anti-cancer Activity :

- The compound has been explored for its ability to inhibit EZH2 (Enhancer of Zeste Homolog 2), an important target in cancer therapy. In a series of pyridone analogs, compounds structurally similar to 2-((6-Fluoropyridin-2-yl)amino)ethanol showed varying degrees of antiproliferative activity against cancer cell lines .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of 2-((6-Fluoropyridin-2-yl)amino)ethanol is influenced by modifications to its chemical structure. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom at the 6-position of the pyridine ring significantly enhances the compound's binding affinity to target proteins .

- Amino Group Variation : Alterations to the amino group can lead to changes in solubility and bioavailability, impacting overall efficacy .

Case Study 1: Cancer Cell Line Inhibition

In a study assessing the antiproliferative effects of various compounds including 2-((6-Fluoropyridin-2-yl)amino)ethanol, it was found that certain structural modifications led to enhanced activity against SU-DHL-6 and Pfeiffer cell lines. The results indicated that while some analogs exhibited significant growth inhibition, others did not show considerable effects, highlighting the importance of structural optimization .

Case Study 2: Metabolic Pathway Modulation

Another investigation focused on the role of this compound in modulating MCT activity revealed that it could dose-dependently inhibit lactate transport, which is crucial for tumor metabolism. This effect was attributed to its interaction with MCT1, suggesting a potential therapeutic avenue for targeting metabolic dysregulation in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((6-Fluoropyridin-2-yl)amino)ethanol in laboratory-scale settings?

- Methodology : A common approach involves nucleophilic substitution between 6-fluoropyridin-2-amine and a halogenated ethanol derivative (e.g., 2-bromoethanol). Reaction conditions typically include a polar aprotic solvent (e.g., DMF or toluene), a base (e.g., triethylamine) to neutralize HBr, and heating at 80–100°C for 2–4 hours. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) yields the product .

- Key Considerations : Monitor reaction progress via TLC, and confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of 2-((6-Fluoropyridin-2-yl)amino)ethanol be validated?

- Methodology :

- Crystallography : Grow single crystals via slow evaporation in methanol/water mixtures. Use X-ray diffraction (XRD) to resolve bond angles and confirm stereochemistry .

- Spectroscopy : Analyze F NMR for fluorine environment and IR spectroscopy for hydroxyl/amine functional groups. Compare experimental data with computational (DFT) predictions for validation .

Q. What are the stability profiles of 2-((6-Fluoropyridin-2-yl)amino)ethanol under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Use HPLC to quantify degradation products. Store in amber vials under inert gas (N) at 4°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How does fluorination at the pyridine 6-position influence the compound’s electronic and steric properties?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with non-fluorinated analogs to assess electron-withdrawing effects .

- Experimental Validation : Measure pKa via potentiometric titration; fluorine’s electronegativity lowers amine basicity, impacting solubility and reactivity .

Q. What strategies can resolve contradictions in bioactivity data for 2-((6-Fluoropyridin-2-yl)amino)ethanol derivatives?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition, cellular viability, and binding affinity studies).

- Structural Optimization : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) and correlate activity trends with steric/electronic parameters. Address outliers via crystallographic studies of ligand-target complexes .

Q. How can this compound serve as a building block for targeted drug delivery systems?

- Methodology :

- Conjugation Chemistry : Attach polyethylene glycol (PEG) linkers or antibody fragments via the ethanolamine moiety. Use click chemistry (e.g., CuAAC) for site-specific modifications .

- In Vitro Testing : Evaluate cellular uptake efficiency (e.g., fluorescence tagging) and cytotoxicity in cancer cell lines (e.g., MTT assays) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.